(2,2-Dimethylcyclohexyl)methanol is an organic compound characterized by its unique molecular structure and properties. It has the molecular formula and a molecular weight of approximately 158.24 g/mol. This compound is classified as a secondary alcohol due to the presence of a hydroxyl group attached to a carbon that is connected to two other carbon atoms. The IUPAC name reflects its structure, indicating the presence of two methyl groups on the cyclohexane ring.
This compound can be sourced from various chemical databases such as PubChem and MolInstincts, which provide detailed information on its chemical properties, synthesis methods, and potential applications in scientific research and industry.
(2,2-Dimethylcyclohexyl)methanol is classified under alcohols, specifically secondary alcohols, due to its hydroxyl functional group. It also falls under the category of cycloaliphatic compounds due to the cyclohexane ring structure.
The synthesis of (2,2-dimethylcyclohexyl)methanol typically involves several methods:
The molecular structure of (2,2-dimethylcyclohexyl)methanol features a cyclohexane ring with two methyl groups at positions 2 and 2. The hydroxyl group (-OH) is attached to one of the carbon atoms in the ring.
CC1(CCC(CC1)CO)C
InChI=1S/C9H18O/c1-9(2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3
The compound contains a total of 28 atoms: 18 hydrogen atoms, 9 carbon atoms, and 1 oxygen atom.
(2,2-Dimethylcyclohexyl)methanol can participate in various chemical reactions typical for alcohols:
The reactivity of (2,2-dimethylcyclohexyl)methanol is influenced by steric hindrance due to the bulky methyl groups, which can affect reaction rates and pathways.
The mechanism of action for (2,2-dimethylcyclohexyl)methanol primarily involves its behavior as a nucleophile in various reactions:
Experimental studies may reveal specific reaction rates and mechanisms through kinetic analysis and spectroscopic methods.
Relevant data includes viscosity measurements and refractive index values that help characterize its physical behavior in various environments.
(2,2-Dimethylcyclohexyl)methanol has several scientific uses:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0